molecular formula C7H6BrNO2S B12815005 4-bromo-2-[(Z)-2-nitroprop-1-enyl]thiophene

4-bromo-2-[(Z)-2-nitroprop-1-enyl]thiophene

Cat. No.: B12815005
M. Wt: 248.10 g/mol
InChI Key: DEFWRSIMNNRSKK-DJWKRKHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-[(Z)-2-nitroprop-1-enyl]thiophene is a heterocyclic compound that features a thiophene ring substituted with a bromine atom and a nitroprop-1-enyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the halogen dance reaction, which allows for the selective bromination of thiophene derivatives . The nitroprop-1-enyl group can be introduced via a condensation reaction involving nitroalkenes and thiophene derivatives under basic conditions .

Industrial Production Methods

Industrial production of 4-bromo-2-[(Z)-2-nitroprop-1-enyl]thiophene may involve large-scale bromination and condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(Z)-2-nitroprop-1-enyl]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-bromo-2-[(Z)-2-nitroprop-1-enyl]thiophene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and thiophene ring contribute to the compound’s electronic properties, influencing its reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-[(Z)-2-nitroprop-1-enyl]thiophene is unique due to the presence of both the bromine atom and the nitroprop-1-enyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H6BrNO2S

Molecular Weight

248.10 g/mol

IUPAC Name

4-bromo-2-[(Z)-2-nitroprop-1-enyl]thiophene

InChI

InChI=1S/C7H6BrNO2S/c1-5(9(10)11)2-7-3-6(8)4-12-7/h2-4H,1H3/b5-2-

InChI Key

DEFWRSIMNNRSKK-DJWKRKHSSA-N

Isomeric SMILES

C/C(=C/C1=CC(=CS1)Br)/[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC(=CS1)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.